3-Fluoropicolinaldehyde hydrochloride
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Overview
Description
3-Fluoropicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . It is a derivative of picolinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropicolinaldehyde hydrochloride typically involves the fluorination of picolinaldehyde. One common method includes the reaction of picolinaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoropicolinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-fluoropicolinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Fluoropicolinic acid.
Reduction: 3-Fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropicolinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoropicolinaldehyde hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes by binding to their active sites. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, thereby influencing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropicolinaldehyde: Similar structure but without the hydrochloride group.
3-Chloropicolinaldehyde: Chlorine atom instead of fluorine.
3-Bromopicolinaldehyde: Bromine atom instead of fluorine.
Uniqueness
3-Fluoropicolinaldehyde hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The hydrochloride form also enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
3-fluoropyridine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPPTCNVAMTKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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